Furo[2,3-b]pyridine-5-carbaldehyde
Overview
Description
Furo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NO2. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an aldehyde functional group at the 5-position of the pyridine ring . This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine-5-carbaldehyde typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Hemetsberger-Knittel reaction sequence is often employed, which involves nucleophilic substitution, Knoevenagel condensation, and thermolysis to promote intramolecular cyclocondensation . Another approach involves the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar laboratory-scale procedures but optimized for larger scales. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Furo[2,3-b]pyridine-5-carboxylic acid.
Reduction: Furo[2,3-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Furo[2,3-b]pyridine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridine-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
- Pyridine-2-carboxaldehyde (Picolinaldehyde)
- Pyridine-3-carboxaldehyde (Nicotinaldehyde)
- Pyridine-4-carboxaldehyde (Isonicotinaldehyde)
Comparison: Furo[2,3-b]pyridine-5-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and steric properties compared to simple pyridine carboxaldehydes.
Properties
IUPAC Name |
furo[2,3-b]pyridine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-6-3-7-1-2-11-8(7)9-4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCYSWDDJAHDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=C(C=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444256 | |
Record name | furo[2,3-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201470-89-5 | |
Record name | furo[2,3-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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